molecular formula C11H8ClFO2S B2963411 Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate CAS No. 327980-05-2

Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2963411
CAS No.: 327980-05-2
M. Wt: 258.69
InChI Key: SNVVXZHADAAYSF-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of chloro and fluoro substituents on the benzothiophene ring, as well as an ethyl ester group at the 2-position.

Preparation Methods

The synthesis of ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions using appropriate reagents like chlorine and fluorine sources.

    Esterification: The carboxylic acid group at the 2-position can be esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2).

Common reagents and conditions used in these reactions include bases, acids, and various solvents depending on the specific transformation desired. Major products formed from these reactions include substituted benzothiophenes, alcohols, and oxidized derivatives.

Scientific Research Applications

Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro substituents can enhance binding affinity and selectivity for certain targets, while the ester group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

    Ethyl 3-chloro-1-benzothiophene-2-carboxylate: Lacks the fluoro substituent, which may affect its biological activity and chemical reactivity.

    Ethyl 6-fluoro-1-benzothiophene-2-carboxylate: Lacks the chloro substituent, which may result in different binding affinities and selectivities.

    Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate: Contains a methyl group instead of a fluoro group, which can influence its chemical and biological properties.

The uniqueness of this compound lies in the combination of chloro and fluoro substituents, which can provide a balance of electronic and steric effects, potentially leading to enhanced activity and selectivity in various applications.

Properties

IUPAC Name

ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFO2S/c1-2-15-11(14)10-9(12)7-4-3-6(13)5-8(7)16-10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVVXZHADAAYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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